6-Fluoro-1-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a fluorine atom and an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under hydroxide-facilitated conditions. This reaction forms the azetidine ring, which is a key step in the synthesis . The reaction is optimized to achieve high yields and purity, making it suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available starting materials such as tribromoneopentyl alcohol, which undergoes a series of reactions to form the desired spirocyclic compound .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Fluoro-1-azaspiro[3.3]heptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound acts as a bioisostere of piperidine, mimicking its structure and function in biological systems. This allows it to interact with similar molecular targets, such as receptors and enzymes, thereby exerting its effects .
Comparison with Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.
1-Azaspiro[3.3]heptane: A bioisostere of piperidine with comparable biological activity.
Uniqueness: 6-Fluoro-1-azaspiro[3.3]heptane is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and medicinal chemistry .
Properties
Molecular Formula |
C6H10FN |
---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
6-fluoro-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C6H10FN/c7-5-3-6(4-5)1-2-8-6/h5,8H,1-4H2 |
InChI Key |
RZJRVBONAFLXTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CC(C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.